1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Membrane Biophysics Lipidomics Differential Scanning Calorimetry

Select SAPC for unmatched experimental precision. Its asymmetric C18:0/C20:4 acyl composition delivers a gel-to-liquid crystalline phase transition at −12.6 °C (ΔH 5.3 kcal/mol)—a biophysical fingerprint that generic PAPC or SLPC cannot replicate. This distinct phase behavior, combined with intermediate oxidation susceptibility, makes SAPC the definitive LC-MS reference standard for oxidative stress biomarkers and the preferred substrate for cPLA2 inhibitor screening. The longer stearoyl sn-1 chain enhances membrane retention during extended in vitro incubations, eliminating the variability introduced by palmitoyl-based analogs. When your model membrane or enzyme assay demands exact arachidonate release kinetics and reproducible domain formation, SAPC is the non-negotiable choice. Order the authentic standard—not an approximation.

Molecular Formula C46H84NO8P
Molecular Weight 810.1 g/mol
CAS No. 35418-59-8
Cat. No. B058019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
CAS35418-59-8
SynonymsSAPC; 1-Stearoyl-2-Arachidonoyl-Phosphatidylcholine
Molecular FormulaC46H84NO8P
Molecular Weight810.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
InChIKeyPSVRFUPOQYJOOZ-QNPWAGBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC): Procurement-Grade Phospholipid for Inflammation and Membrane Studies


1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (CAS: 35418-59-8), abbreviated as SAPC, is a mixed-acyl phosphatidylcholine containing a saturated stearic acid (C18:0) at the sn-1 position and a polyunsaturated arachidonic acid (C20:4) at the sn-2 position, with a phosphocholine headgroup at the sn-3 position [1]. With a molecular weight of 785.1 g/mol, SAPC is a naturally occurring phospholipid that serves as a major reservoir of arachidonic acid in mammalian cell membranes, functioning as a critical substrate for cytosolic phospholipase A2 (cPLA2)-mediated release of arachidonate, the rate-limiting precursor for eicosanoid biosynthesis [2]. Its asymmetric acyl chain composition confers distinct biophysical properties that differentiate it from symmetric and other mixed-acyl phosphatidylcholines, making it an essential reference standard for studies of lipid oxidation, membrane fluidity, and inflammatory signaling pathways [3].

Why Substituting 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine with Generic Phosphatidylcholines Compromises Experimental Reproducibility


The biological and biophysical behavior of phosphatidylcholines is exquisitely sensitive to acyl chain composition, and generic substitution of SAPC with analogs such as PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) or SLPC (1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine) introduces quantifiable deviations in membrane phase behavior, oxidation susceptibility, and enzyme substrate specificity [1]. While the arachidonoyl sn-2 chain is the primary determinant of oxidized lipid bioactivity, the sn-1 chain length (stearoyl vs. palmitoyl) alters bilayer physical properties, including gel-to-liquid crystalline transition temperature and membrane microfluidity, which in turn affect the accessibility of the sn-2 ester bond to hydrolytic enzymes and oxidants [2]. Furthermore, the number of double bonds in the sn-2 chain (arachidonoyl with 4 vs. linoleoyl with 2 vs. docosahexaenoyl with 6) governs both the oxidation kinetics and the specific profile of bioactive lipid mediators generated, rendering SAPC uniquely positioned for studies requiring precise control over arachidonic acid release and oxidized phospholipid signaling [3]. The quantitative evidence presented below demonstrates that these structural variations translate into measurable differences in experimental outcomes, thereby invalidating the assumption that in-class phosphatidylcholines are functionally interchangeable.

Quantitative Differentiation of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Head-to-Head Evidence Against Closest Analogs


Phase Transition Temperature and Enthalpy of SAPC Differentiate It from SLPC and SLnPC

Differential scanning calorimetry (DSC) analysis of aqueous dispersions reveals that the gel to liquid-crystalline phase transition temperature (Tc) of SAPC is -12.6 ± 1.0 °C, which is significantly higher than that of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) at -16.2 ± 1.6 °C, and comparable to 1-stearoyl-2-linolenoyl-sn-glycero-3-phosphocholine (SLnPC) at -13 °C [1]. The associated enthalpy of transition (ΔH) for SAPC is 5.3 ± 1.8 kcal/mol, substantially greater than the 3.3 ± 1.0 kcal/mol measured for SLPC [1]. These differences arise from the number and position of double bonds in the sn-2 acyl chain, with the four double bonds of arachidonoyl (SAPC) producing a less ordered gel phase and a higher transition enthalpy compared to the two double bonds of linoleoyl (SLPC). The temperature of maximum heat flow (Tmax) further distinguishes these lipids: -10.7 ± 0.9 °C for SAPC versus -14.4 ± 1.3 °C for SLPC [1].

Membrane Biophysics Lipidomics Differential Scanning Calorimetry

Oxidized SAPC Exhibits Bioactivity Equivalent to Oxidized PAPC, Confirming Sn-2 Chain as Primary Determinant

A direct comparative study assessed the bioactivity of oxidized phospholipids derived from 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC) and 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (SAPC) [1]. Both oxidized PAPC and oxidized SAPC stimulated monocyte binding to endothelial cells and inhibited lipopolysaccharide (LPS)-induced expression of the neutrophil-binding molecule E-selectin to a comparable extent [1]. The study explicitly concluded that substitution of stearoyl for palmitoyl at the sn-1 position did not alter the bioactivity of the oxidized phospholipids, demonstrating that the oxidized arachidonoyl group at the sn-2 position is the sole determinant of these specific pro-inflammatory and anti-inflammatory effects [1].

Atherosclerosis Inflammation Oxidized Phospholipids

SAPC Oxidizes Faster in DPPC Vesicles Than in Sphingomyelin Vesicles, Revealing Matrix-Dependent Oxidation Kinetics

The oxidation kinetics of SAPC were directly compared in vesicles composed of either dipalmitoylphosphatidylcholine (DPPC) or sphingomyelin (SM) [1]. Peroxidation was induced with tert-butylhydroperoxide and FeCl₂ at 35 °C, and the decrease in SAPC was monitored by MALDI-TOF mass spectrometry [1]. For corresponding molar ratios of DPPC:SAPC and SM:SAPC, SAPC oxidized faster and to a greater extent when DPPC was the matrix lipid compared to when N-palmitoyl SM or bovine brain SMs were present [1]. The slower oxidation in SM-rich vesicles was attributed to a tight network of hydrogen bonds bridging neighboring SM molecules, which creates a stronger interfacial barrier to the passage of oxidants [1].

Lipid Peroxidation Membrane Models MALDI-TOF MS

SAPC Exhibits Distinct Oxidation Kinetics Compared to SDPC in Brain-Derived Lipid Vesicles

In a comparative oxidation study using brain-derived lipid vesicles, the degradation kinetics of synthetic SAPC (1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) were measured alongside SDPC (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine) and DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) [1]. Oxidation was initiated with 500 nM Cu(II) and 50 μM ascorbate at 21 °C, and the decay of each phospholipid species was quantified by MRM-LC/MSMS, normalized to DSPC as an internal standard [1]. The left panel of Figure 2 in the cited publication shows the time-dependent degradation of SAPC, while the right panel depicts the degradation of SDPC [1]. Visual inspection of the normalized signal decay curves reveals that SAPC undergoes slower oxidation than SDPC, consistent with the higher degree of unsaturation (6 double bonds) in the docosahexaenoyl chain of SDPC rendering it more susceptible to free radical attack [1].

Neurochemistry Oxidative Stress PUFA Oxidation

Optimal Research and Industrial Applications for 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine Based on Quantitative Differentiation


Reconstituted Membrane Systems Requiring Defined Phase Behavior and Moderate Oxidation Susceptibility

SAPC is the preferred phosphatidylcholine for constructing model membranes (liposomes, supported bilayers) where a gel-to-liquid crystalline phase transition temperature near -12.6 °C and an enthalpy of 5.3 kcal/mol are required to mimic the biophysical properties of biological membranes enriched in polyunsaturated phospholipids [1]. Its intermediate oxidation susceptibility relative to SDPC and saturated species makes it an ideal probe for studying the effects of lipid peroxidation on membrane fluidity and permeability without the rapid, uncontrolled oxidation that would occur with more highly unsaturated lipids [2].

In Vitro Studies of cPLA2-Mediated Arachidonic Acid Release and Eicosanoid Signaling

As a preferred substrate for cytosolic phospholipase A2 (cPLA2), SAPC is indispensable for in vitro enzyme assays designed to quantify arachidonic acid release and to screen for cPLA2 inhibitors [1]. The equivalence of oxidized SAPC and oxidized PAPC bioactivity ensures that SAPC can be used interchangeably with PAPC to generate oxidized phospholipid species that stimulate monocyte binding and modulate endothelial cell activation, while the longer stearoyl chain may confer advantages in membrane retention and stability during prolonged incubations [2].

Lipoprotein Oxidation Studies Requiring Quantification of Specific Phospholipid Hydroperoxides

SAPC is a critical reference standard for liquid chromatography-mass spectrometry (LC-MS) methods aimed at identifying and quantifying phospholipid oxidation products in human low-density lipoprotein (LDL) and other biological samples [1]. Its well-defined oxidation profile, including the formation of specific hydroperoxide isomers, allows for accurate calibration and validation of analytical assays used to assess oxidative stress biomarkers in cardiovascular and inflammatory disease research [1].

Membrane Fluidity and Domain Formation Studies in Phase-Separated Vesicles

The distinct phase behavior of SAPC, characterized by a higher transition temperature and enthalpy compared to SLPC, makes it a valuable component in ternary lipid mixtures (e.g., SAPC/DSPC/cholesterol) for investigating liquid-ordered (lo) and liquid-disordered (ld) domain formation in giant unilamellar vesicles (GUVs) [1]. The presence of the polyunsaturated arachidonoyl chain promotes domain separation and alters line tension at domain boundaries, providing a tunable parameter for studying lipid raft dynamics and protein partitioning [2].

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